Product packaging for Dioncophylline E(Cat. No.:)

Dioncophylline E

Cat. No.: B1202582
M. Wt: 363.4 g/mol
InChI Key: BLXBQYFTXJFAFN-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncophylline E is a naphthylisoquinoline alkaloid (NIQ) isolated from the West African liana Dioncophyllum thollonii . It possesses a unique structural feature as the first known dioncophyllaceous NIQ with a 7,3'-coupling between its naphthalene and isoquinoline moieties . This specific linkage results in a medium degree of steric hindrance, causing the molecule to exist as a mixture of two configurationally semi-stable atropo-diastereomers at room temperature . Scientifically, this makes it a compound of interest for studying atropisomerism. In biological evaluations, this compound has demonstrated good in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . It has also shown moderate activity against Trypanosoma brucei rhodesiense . It is important to note that the naphthylisoquinoline class of alkaloids, to which this compound belongs, has been more recently validated in research as having multistage antimalarial potential and other promising bioactivities, though such specific modern studies are more prevalent for analogs like Dioncophylline C . This product is intended for chemical and pharmacological research purposes only. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO3 B1202582 Dioncophylline E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,3R)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C23H25NO3/c1-12-10-15-6-5-7-18(27-4)21(15)23(26)19(12)17-9-8-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1

InChI Key

BLXBQYFTXJFAFN-ZIAGYGMSSA-N

SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

Canonical SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

Synonyms

dioncophylline E

Origin of Product

United States

Occurrence and Isolation Research

Botanical Sources: Dioncophyllum thollonii and Related Species

Dioncophylline E is a naturally occurring secondary metabolite isolated from the rare West African liana, Dioncophyllum thollonii. nih.gov This plant belongs to the small, palaeotropical family Dioncophyllaceae, which comprises only three known species. carnivorousplants.org The other two species in this family are Triphyophyllum peltatum and Habropetalum dawei. carnivorousplants.orgoup.com While this compound itself was first identified in D. thollonii, the family as a whole is the exclusive source of dioncophyllaceous naphthylisoquinoline alkaloids. nih.govdoc.gov These plants are botanically peculiar, often starting as rosettes and later developing into large climbing lianas with hooked tendrils. researchgate.net The production of this class of alkaloids is a key chemotaxonomic feature that links the Dioncophyllaceae to the closely related Ancistrocladaceae family. carnivorousplants.org

Geographic Distribution and Ecological Considerations

The botanical sources of this compound and related alkaloids are confined to specific regions of tropical West Africa. Dioncophyllum thollonii, the primary source of this compound, is found in the rainforests of Gabon and Congo. nih.govplantaedb.com The other species within the Dioncophyllaceae family also have limited distributions: Triphyophyllum peltatum is native to West Africa, notably Sierra Leone and the Ivory Coast, while Habropetalum dawei is found in Sierra Leone. oup.com

Ecologically, these plants inhabit tropical rainforests. rsc.org The production of complex alkaloids like this compound is believed to be part of the plant's defense mechanism. researchgate.net Studies have shown that the biosynthesis of these compounds can be sensitive to stress, including chemical, biotic, or physical factors. oup.com For instance, under certain stress conditions, T. peltatum may halt the production of the isoquinoline (B145761) part of the alkaloids and instead accumulate related naphthalene (B1677914) compounds like plumbagin (B1678898) and droserone. oup.com

Advanced Methodologies for Isolation and Purification from Plant Matrices

The isolation of this compound from the plant matrix of Dioncophyllum thollonii is a multi-step process that relies on modern chromatographic and spectroscopic techniques. nih.gov The general workflow for isolating naphthylisoquinoline alkaloids serves as a template for obtaining pure this compound.

Extraction: The process typically begins with the air-dried and ground plant material, such as the root bark. This material is extracted with a polar solvent like methanol (B129727) at room temperature. acs.org The resulting crude extract is then concentrated under a vacuum.

Partitioning: To remove non-polar constituents like fats and waxes, the concentrated extract undergoes liquid-liquid partitioning. A common method involves partitioning the residue between a methanol/water mixture and a non-polar solvent like n-hexane. acs.org The desired alkaloids remain in the more polar methanol/water phase, which is subsequently reduced in volume and extracted with a moderately polar solvent such as dichloromethane (B109758) (CH2Cl2). acs.org

Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more stages of chromatography for separation and purification.

High-Pressure Liquid Chromatography (HPLC): This is a critical technique for isolating individual alkaloids. grafiati.com Preparative HPLC using a reversed-phase column, such as a SymmetryPrep C18 column, is often employed. rsc.org A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid. rsc.org

Bioassay-Guided Fractionation: In this approach, fractions from the chromatographic separation are tested for specific biological activity (e.g., antiplasmodial activity) to target the isolation of the most potent compounds. grafiati.com

Structural Elucidation: Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods. For this compound, this involved:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is crucial for determining the absolute stereostructure, particularly the configuration at the chiral biaryl axis. nih.govresearchgate.net

The combination of these advanced methods, including hyphenated techniques like LC-MS and LC-NMR, was essential for the successful isolation and complete structural characterization of this compound. researchgate.net

Chemodiversity of Alkaloids within the Dioncophyllaceae Family

The Dioncophyllaceae family exhibits a remarkable chemodiversity, characterized by the production of various naphthylisoquinoline alkaloids. These compounds are biosynthesized from acetate (B1210297) units via a unique polyketide pathway. oup.comresearchgate.net this compound is structurally significant as it was the first 7,3'-coupled alkaloid discovered in this family. nih.gov This specific linkage between the naphthalene and isoquinoline moieties results in a moderate degree of steric hindrance, causing the molecule to exist as a slowly interconverting mixture of two atropo-diastereomers at room temperature. nih.gov

Beyond this compound, Dioncophyllum thollonii produces a range of other alkaloids. Early studies identified compounds such as triphyophylline, isotriphyophylline, and the novel triphyopeltine. thieme-connect.com Research that led to the discovery of this compound also identified four other naphthylisoquinoline alkaloids in D. thollonii that were previously known from the related species Triphyophyllum peltatum. nih.gov T. peltatum is itself a rich source, producing around 20 distinct naphthylisoquinoline alkaloids, with Dioncophylline A and Dioncophylline C being prominent examples. oup.comresearchgate.net

This chemical diversity is a hallmark of the Dioncophyllaceae and the closely related Ancistrocladaceae. The variations in the coupling position of the biaryl axis (e.g., 5,1', 7,8', 5,8', or 7,3'), stereochemistry (R or S configuration at C-3), and substitution patterns on the aromatic rings give rise to a wide array of unique molecular structures. rsc.orgresearchgate.net

Structural Elucidation and Stereochemical Investigations

Spectroscopic and Chiroptical Methodologies for Structure Determination

The structural framework of Dioncophylline E was primarily established through a comprehensive analysis of spectroscopic and chiroptical data. Methodologies such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were instrumental in assigning its constitution. nih.gov High-resolution mass spectrometry (HRMS) provided the exact molecular formula, while detailed NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, allowed for the precise mapping of proton and carbon connectivities within the molecule. rsc.org

Chiroptical methods, particularly electronic circular dichroism (ECD), have been pivotal in determining the absolute configuration of this compound. nih.govnih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing crucial information about the stereochemistry of chiral molecules. nih.govrsc.org By comparing experimentally obtained ECD spectra with those calculated using quantum chemical methods like time-dependent density functional theory (TDDFT), researchers have been able to unambiguously assign the absolute configuration of the stereogenic centers and the chiral axis in related naphthylisoquinoline alkaloids. nih.govucv.ve This combined approach of spectroscopic and chiroptical analysis is a powerful tool for the complete structural elucidation of complex natural products. nih.gov

Investigation of Axial Chirality and Atropisomerism in this compound

The restricted rotation around the sterically hindered C-C single bond of the 7,3'-biaryl axis in this compound gives rise to the phenomenon of axial chirality and the existence of atropisomers. researchgate.netacademie-sciences.frresearchgate.net Atropisomers are stereoisomers that can be interconverted by rotation about a single bond, and their stability depends on the energy barrier to rotation. academie-sciences.fr In the case of this compound, the steric hindrance is significant enough to allow for the existence of distinct, separable atropisomeric forms at room temperature. nih.govresearchgate.net This makes this compound a fascinating subject for stereochemical studies. The individual atropo-diastereomers can be resolved using techniques like HPLC, and their absolute axial configurations have been determined through methods such as online electronic circular dichroism (ECD) investigations. nih.gov

Studies on Configurational Stability and Atropo-diastereomer Interconversion

This compound is described as being configurationally semi-stable, meaning that its atropo-diastereomers interconvert at a slow rate at room temperature. nih.govacs.org This intermediate level of rotational barrier is a direct consequence of the medium degree of steric hindrance around the 7,3'-biaryl axis. nih.gov The rate of this interconversion is a critical factor influencing its chemical behavior and biological activity. Studies on related naphthylisoquinoline alkaloids have shown that the configurational stability can be influenced by factors such as the substitution pattern near the biaryl axis. acs.org For instance, the absence of a methyl group ortho to the axis in some related compounds also leads to configurationally semi-stable atropo-diastereomers. acs.orgresearchgate.net

Biosynthetic Pathways and Biological Origins

Elucidation of the Acetogenic Polyketide Biosynthetic Route

The biosynthesis of naphthylisoquinoline alkaloids, such as dioncophylline E, is remarkable because it follows a purely acetogenic pathway. oup.comoup.com This is a significant deviation from the vast majority of isoquinoline (B145761) alkaloids, which are typically derived from aromatic amino acids. oup.comnih.gov In the case of this compound, both the naphthalene (B1677914) and the isoquinoline portions of the molecule originate from acetate (B1210297) units. oup.comnih.gov

Research indicates that these two molecular halves are formed from identical polyketide precursors. oup.comoup.com The proposed pathway involves a joint polyketide intermediate that is formed from multiple acetate units. oup.com This common precursor then gives rise to both the naphthalene and the isoquinoline moieties. The formation of the naphthalene part is a more common occurrence in related plant families, but the reductive incorporation of nitrogen to form the dihydroisoquinoline portion is a key and exclusive step found in the Dioncophyllaceae and Ancistrocladaceae families. oup.com

In Vitro Feeding Experiments with Labeled Precursors

Definitive evidence for the acetogenic pathway of naphthylisoquinoline alkaloids has been provided by in vitro feeding experiments. oup.comoup.com These experiments, conducted on callus cultures of Triphyophyllum peltatum, a plant known to produce these alkaloids, have been crucial in mapping the biosynthetic route. oup.comoup.com

In these studies, precursors labeled with stable isotopes, such as 13C-labeled acetate, are introduced to the plant cell cultures. oup.comnih.gov The subsequent isolation of the alkaloids and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy allows researchers to trace the incorporation of the labeled atoms into the final molecular structure. oup.comnih.gov These experiments have confirmed that the carbon skeleton of dioncophylline A, a closely related alkaloid, is constructed entirely from acetate units, solidifying the acetogenic origin of this class of compounds. oup.comoup.com While specific data for this compound is not as prevalent in the literature, the established pathway for dioncophylline A serves as a strong model for its biosynthesis.

Table 1: Key Findings from Labeled Precursor Feeding Experiments

Labeled PrecursorOrganism/SystemAnalytical MethodKey FindingCitation
[13C2]-AcetateTriphyophyllum peltatum callus culturesNMR SpectroscopyConfirmed the acetogenic origin of both the naphthalene and isoquinoline moieties of dioncophylline A. oup.comoup.com
[14C]-AcetateHigher plants (for plumbagin)Radiotracer analysisDemonstrated the acetate pathway for the formation of plumbagin (B1678898), a related naphthalene derivative. oup.com

Influence of Environmental Stress on Alkaloid Biosynthesis

The production of naphthylisoquinoline alkaloids is highly sensitive to environmental stress. oup.comoup.com When plants like Triphyophyllum peltatum are subjected to chemical, biotic (such as pathogen attack), or physical stress, a significant shift in their secondary metabolism occurs. oup.comresearchgate.net

Under stress conditions, the biosynthetic pathway leading to the formation of the isoquinoline part of the alkaloid is often inhibited. oup.comresearchgate.net This blockage prevents the incorporation of nitrogen into the polyketide precursor. oup.com As a result, the naphthalene moiety, which is still being produced, accumulates in the plant tissues. oup.com This accumulation leads to an increased production of related nitrogen-free compounds, such as the naphthoquinones plumbagin and droserone, and the tetralone isoshinanolone. oup.comoup.com These compounds are considered phytoalexins, which are antimicrobial and often antioxidative substances synthesized by plants in response to stress. researchgate.net

Table 2: Effect of Stress on Naphthylisoquinoline Alkaloid Biosynthesis

Stress FactorPlant/CultureObserved EffectResulting CompoundsCitation
Chemical, Biotic, or Physical StressTriphyophyllum peltatumInhibition of the isoquinoline biosynthetic pathway.Accumulation of plumbagin, droserone, isoshinanolone. oup.comoup.com
Fungal ElicitorsCell culturesShift from alkaloid production to naphthoquinone synthesis.Increased levels of plumbagin and other naphthoquinones. researchgate.net

Enzymatic Catalysis in Biaryl Bond Formation

A critical step in the biosynthesis of this compound is the formation of the biaryl bond, which links the naphthalene and isoquinoline rings. This oxidative coupling of two C-H bonds is a challenging chemical transformation that nature accomplishes with high selectivity through enzymatic catalysis. chemistryviews.orgnih.gov

In the biosynthesis of biaryl natural products, enzymes such as cytochrome P450s (P450s) and laccases are often involved. nih.govmdpi.com These enzymes facilitate the dimerization of phenolic compounds to create the C-C biaryl linkage. chemistryviews.orgnih.gov While the specific enzymes responsible for the biaryl bond formation in this compound biosynthesis have not been fully characterized, research into analogous systems provides strong indications of their involvement. nih.gov P450 enzymes, in particular, are known to catalyze highly selective oxidation reactions, including site- and atroposelective dimerizations, which are crucial for establishing the correct three-dimensional structure of these complex molecules. nih.govchemrxiv.org The development of biocatalytic platforms using engineered P450 enzymes for unnatural cross-coupling reactions highlights the potential of these enzymes in forming sterically hindered biaryl bonds like the one found in this compound. chemistryviews.orgexlibrisgroup.com

Chemical Synthesis Strategies

Rationale for Total Synthesis of Dioncophylline E and Naphthylisoquinoline Alkaloids

The primary impetus for the total synthesis of this compound and its chemical relatives is their scarcity from natural sources, which are typically tropical lianas from the Ancistrocladaceae and Dioncophyllaceae families. nih.govrsc.org The low isolation yields of these compounds severely limit extensive biological and pharmacological testing. nih.gov Total synthesis provides a viable pathway to produce these alkaloids in sufficient quantities for thorough investigation. acs.orgresearchgate.net

Furthermore, the intricate and sterically hindered structures of these alkaloids serve as a benchmark for validating new synthetic strategies. researchgate.net The successful synthesis of these molecules, particularly the stereocontrolled construction of the biaryl linkage, represents a significant achievement and contributes valuable tools to the field of organic synthesis. acs.orgresearchgate.net It also allows for the creation of synthetic analogues, which are crucial for structure-activity relationship (SAR) studies aimed at optimizing their biological effects. nih.govnih.gov

Regio- and Stereoselective Construction of the Biaryl Axis

The central difficulty in synthesizing this compound lies in the formation of the carbon-carbon bond that connects the naphthalene (B1677914) and isoquinoline (B145761) ring systems. This biaryl axis is often sterically congested, and controlling its axial chirality is a major challenge that has spurred significant innovation in synthetic chemistry. acs.org

Ortho-Arylation Methodologies (e.g., Aryllead Triacetate Approaches)

A key method for forging the hindered biaryl bond is the ortho-arylation of a naphthol derivative using an aryllead triacetate. nih.govnih.gov This approach, often referred to as the Pinhey-Barton reaction, has been successfully employed in the first total synthesis of this compound. researchgate.netnih.gov In this strategy, an aryllead triacetate reagent is coupled with a naphthol, enabling the formation of the sterically demanding 7,3'-linkage. nih.govnih.govacs.org While effective, the toxicity associated with lead compounds has encouraged the exploration of alternative coupling methods.

Intramolecular Coupling Strategies (e.g., Lactone Concept, Suzuki-Miyaura Coupling)

To address the challenges of forming sterically hindered biaryl bonds, intramolecular strategies have been developed. A prominent example is the "lactone concept," where the naphthalene and isoquinoline precursors are linked by an ester bridge. acs.orgresearchgate.net This tethering facilitates an intramolecular coupling reaction, which forms a lactone-bridged biaryl intermediate. researchgate.netsci-hub.st This intermediate, which possesses an unstable axial chirality, can then be cleaved with high stereoselectivity to yield the desired stable atropisomer. acs.orgresearchgate.net This method allows for the atropo-divergent synthesis of both isomers from a single precursor. researchgate.net

The Suzuki-Miyaura coupling is another powerful and widely used method for constructing the biaryl axis. researchgate.netwikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an aryl halide or triflate. wikipedia.orglibretexts.org It has been applied to the synthesis of various naphthylisoquinoline alkaloids, offering a more convergent approach. acs.orgacs.org The choice of phosphine (B1218219) ligands on the palladium catalyst can be crucial for achieving high yields and stereoselectivity in these sterically demanding couplings. researchgate.netamazonaws.com

Coupling MethodCatalyst/ReagentKey FeatureReference(s)
Ortho-Arylation Aryllead TriacetateDirect coupling to form a sterically hindered biaryl bond. researchgate.netnih.govnih.gov
Lactone Concept Palladium CatalystIntramolecular coupling of tethered precursors via a lactone bridge, followed by stereoselective cleavage. acs.orgresearchgate.netsci-hub.st
Suzuki-Miyaura Palladium Catalyst, BaseCross-coupling of an organoboron compound with an aryl halide. researchgate.netwikipedia.orgacs.org

C-H Activation in Naphthylisoquinoline Scaffolds

Direct C-H activation has emerged as a more recent and atom-economical strategy for biaryl synthesis. researchgate.netsci-hub.se This method avoids the pre-functionalization required for traditional cross-coupling reactions by directly coupling a C-H bond of one aromatic ring with a coupling partner. sci-hub.se Rhodium and palladium catalysts are often used for such transformations. sci-hub.sethieme-connect.com For instance, a rhodium(III)-catalyzed C–H activation/alkenylation/annulation sequence has been used to efficiently construct the isoquinoline core of related alkaloids. thieme-connect.com This approach offers a concise route to these complex scaffolds, though achieving high regioselectivity can be a challenge. sci-hub.se

Stereoselective Generation of the Tetrahydroisoquinoline Subunit

Beyond the biaryl axis, the synthesis of this compound requires precise control over the stereocenters in the tetrahydroisoquinoline portion of the molecule, specifically at the C-1 and C-3 positions. The first total synthesis of this compound achieved this through a three-step sequence to stereoselectively generate the trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline moiety. researchgate.netnih.gov

Common strategies to install this stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, or starting from chiral pool materials like amino acids. nih.gov The Pictet-Spengler reaction, which is the cyclization of a β-arylethylamine with an aldehyde, is a classic and powerful method for constructing tetrahydroisoquinolines. nih.gov When a chiral amine is used, this reaction can proceed with high diastereoselectivity, establishing the required stereocenters. nih.gov More modern approaches have utilized novel modular methods, such as a three-component Catellani reaction followed by a gold-catalyzed cyclization/reduction cascade, to assemble the 1,3-trans-disubstituted tetrahydroisoquinoline framework. rsc.orgresearchgate.net

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of this compound serves as a compelling case study in the broader field of complex natural product synthesis. ysu.am It highlights the persistent need for robust and innovative chemical reactions to overcome significant synthetic hurdles, such as the construction of sterically crowded stereogenic axes. researchgate.netnih.gov

The pursuit of naphthylisoquinoline alkaloids has driven significant innovation, including the refinement of biaryl coupling reactions and the application of C-H activation strategies. researchgate.netsci-hub.se These advancements not only provide access to these rare and biologically active compounds but also expand the synthetic chemist's toolkit for constructing other complex molecules. mdpi.com The evolution of these synthetic strategies showcases the interplay between the challenges posed by a target molecule and the development of new chemical technologies. ysu.ambeilstein-journals.org

Preclinical Biological Activity Research

Antimalarial Activity Investigations

Dioncophylline E has demonstrated promising activity against the malaria parasite, Plasmodium.

In Vitro Efficacy Against Plasmodium falciparum Strains (Chloroquine-Sensitive and -Resistant)

This compound has shown good antiplasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.govscielo.br In one study, the IC₅₀ values against the CQS NF54 strain and the CQR K1 strain were 22 ng/ml and 21 ng/ml, respectively. scielo.br These values indicate potent activity, being only about 5-10 times weaker than the standard antimalarial drugs artemisinin (B1665778) and chloroquine (B1663885) against the sensitive strain. scielo.br

Table 1: In Vitro Antimalarial Activity of this compound Against P. falciparum Strains

Strain Type IC₅₀ (ng/ml)
NF54 Chloroquine-Sensitive 22

Impact on Exo-erythrocytic and Erythrocytic Stages of Plasmodium berghei

Naphthylisoquinoline alkaloids, the class of compounds to which this compound belongs, have been shown to be active against both the asexual erythrocytic stages of Plasmodium falciparum and the exo-erythrocytic stages of Plasmodium berghei in vitro. asm.orgafricaresearchconnects.comnih.govacs.orgnih.gov These compounds are of particular interest because the intracellular asexual erythrocytic stages are responsible for the clinical symptoms of malaria. asm.org Furthermore, their potential to act against the exo-erythrocytic stages, which occur in the liver, suggests a possible role in preventing the progression of the disease. asm.orgnih.govacs.org While specific data for this compound's direct impact on P. berghei stages was not detailed in the provided search results, the activity of related compounds like dioncophylline A and C against both life cycle stages highlights the potential of this class of alkaloids. asm.orgnih.govacs.orgnih.govnih.gov

Mechanisms of Antiplasmodial Action (e.g., Growth Inhibition, Gametocidal Effects)

The primary mechanism of the antiplasmodial action of dioncophylline alkaloids is through the inhibition of parasite growth. nih.gov Studies on related naphthylisoquinoline alkaloids have also revealed gametocidal effects, meaning they can target the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes. nih.govresearchgate.net For instance, several synthetic analogues of naphthylisoquinoline alkaloids were found to be active against both early- and late-stage P. falciparum gametocytes and could block the formation of male gametes. nih.govresearchgate.net This multistage activity is a highly desirable characteristic for new antimalarial drugs. nih.gov

Antitrypanosomal Activity Studies (Trypanosoma cruzi and Trypanosoma brucei rhodesiense)

This compound has been evaluated for its activity against trypanosomal parasites. Research indicates that its activity against Trypanosoma cruzi, the causative agent of Chagas disease, is weak. nih.gov However, it exhibits moderate activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of African trypanosomiasis. nih.govjkuat.ac.ke

Table 2: Antitrypanosomal Activity of this compound

Parasite Species Activity Level
Trypanosoma cruzi Weak

Antileishmanial Activity Assessments

Naphthylisoquinoline alkaloids, including this compound, have been identified as a promising class of compounds with antiprotozoal activities, including activity against Leishmania donovani. d-nb.info While specific data on the antileishmanial activity of this compound was not available in the search results, related compounds have shown activity. semanticscholar.orgasm.org

Anticancer Mechanisms and Pathway Modulation

Recent studies have begun to uncover the anticancer potential of naphthylisoquinoline alkaloids. Research on dioncophylline A, a closely related compound, has shown that it exerts cytotoxic effects on leukemia cells. uni-mainz.denih.gov The mechanism behind this activity involves the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival. researchgate.netuni-mainz.denih.gov Dioncophylline A was found to prevent the translocation of NF-κB to the nucleus, induce cell cycle arrest at the G2/M phase, and promote autophagy. uni-mainz.denih.gov Furthermore, it demonstrated anti-angiogenic properties by suppressing tube formation. uni-mainz.denih.gov These findings suggest that dioncophylline alkaloids, and by extension potentially this compound, may act as anticancer agents by modulating critical cellular pathways involved in cancer development and progression. xiahepublishing.com

Modulation of Key Regulatory Pathways (e.g., NF-κB Pathway Inhibition)

A significant mechanism underlying the anticancer activity of dioncophylline alkaloids is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. uni-mainz.denih.gov The NF-κB pathway is a crucial regulator of cellular processes such as proliferation, survival, and inflammation, and its dysregulation is implicated in various cancers. researchgate.net

Studies on dioncophylline A have revealed that it inhibits the NF-κB pathway, which is a key factor in its cytotoxic effect on leukemia cells. uni-mainz.denih.gov Ingenuity Pathway Analysis of gene expression in dioncophylline A-treated CCRF-CEM leukemia cells identified the NF-κB network as the top affected network. uni-mainz.de The compound was found to downregulate most genes connected to the NF-κB complex. uni-mainz.de

Further investigations have shown that dioncophylline A prevents the translocation of NF-κB from the cytoplasm to the nucleus, a critical step for its activation. nih.gov Molecular docking studies have predicted that dioncophylline A binds to NF-κB, and this has been validated by in vitro reporter assays. uni-mainz.denih.gov The inhibition of the NF-κB pathway by dioncophylline A contributes to the suppression of angiogenesis (the formation of new blood vessels) and the induction of autophagy in leukemia cells. nih.gov

The ability of certain triterpenoids to inhibit both NF-κB and proteasome activity highlights the importance of this pathway as a target for anticancer drug development. researchgate.net

Other Antiparasitic Activity Profiles (e.g., Anti-Babesial Potential)

Beyond their anticancer properties, dioncophylline alkaloids have shown potential against various parasites. Notably, dioncophylline A and C have demonstrated high anti-babesial potential against Babesia canis, a protozoan parasite that causes babesiosis in dogs. rsc.orgrsc.org

Research has also highlighted the antiprotozoal activity of related compounds. escholarship.org While specific studies on this compound's anti-babesial activity are not detailed in the provided results, the activity of its close analogs suggests a promising area for further investigation.

Insecticidal Activity Mechanisms

Dioncophylline alkaloids have been identified as potent insecticidal agents. Dioncophylline A, for example, acts as a growth-retarding agent against the larvae of the polyphagous pest insect Spodoptera littoralis. nih.gov

Structure-activity relationship studies have provided insights into the mechanisms of their insecticidal activity. These studies, conducted on a series of dioncophylline A analogs, revealed that a free amine function is crucial for the growth inhibitory effect. nih.gov Conversely, modification of the hydroxyl (OH) function, particularly through O-alkylation, can significantly enhance activity. nih.gov For instance, 8-O-benzylated derivatives of dioncophylline A showed pronounced effects, with 8-O-(p-bromobenzyl)dioncophylline A being over 15 times more active than the parent compound. nih.gov

The larvicidal activity of dioncophylline A has also been demonstrated against the malaria vector Anopheles stephensi. nih.gov While the precise molecular mechanisms of insecticidal action are not fully elucidated in the provided context, the impact on larval growth and development is a key outcome. The activity of these alkaloids against various insects underscores their potential as leads for the development of new insecticides. dntb.gov.uamdpi.com

**Table 2: Insecticidal Activity of Dioncophylline A and its Analogs against *Spodoptera littoralis***

Compound Activity (EC50 in µg/g fresh wt of diet) Reference
Dioncophylline A 277 nih.gov
8-O-(p-bromobenzyl)dioncophylline A 15.6 nih.gov

Structure Activity Relationship Sar and Analogue Studies

Systematic Derivatization and Semi-synthetic Modifications of Dioncophylline E

Systematic derivatization and semi-synthetic modifications of this compound and related naphthylisoquinoline alkaloids have been instrumental in elucidating their structure-activity relationships (SAR). These studies involve targeted chemical alterations of the natural product scaffold to probe the impact of various structural features on biological activity.

A key focus of these modifications has been the functional groups present in the molecule. For instance, in studies on the related dioncophylline A, derivatization of the hydroxyl group has led to analogues with significantly enhanced insecticidal activity against the herbivorous pest Spodoptera littoralis. acs.org Specifically, 8-O-alkylation, and even more so 8-O-benzylation, resulted in a notable increase in potency. acs.org The derivative 8-O-(p-bromobenzyl)dioncophylline A exhibited an activity more than 15 times greater than the parent compound, dioncophylline A. acs.org This highlights the potential for improving the bioactivity of this compound through similar targeted modifications.

Furthermore, semi-synthetic strategies have been employed to create libraries of related compounds. For example, the O-demethylation of dioncophylline A, followed by chromatographic separation, has yielded its corresponding regioisomers, which also occur in nature. uni-mainz.de This approach allows for the generation of a diverse set of analogues for biological evaluation. The development of synthetic methodologies, such as those for the total synthesis of this compound, provides a platform for creating a wider array of structurally diverse analogues that are not accessible through simple modification of the natural product. researchgate.net

These synthetic and semi-synthetic efforts are crucial for a comprehensive understanding of the SAR of this compound and for the rational design of new, more potent, and selective therapeutic agents.

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of this compound, particularly its axial chirality, plays a profound role in its biological efficacy. This compound is unique as it is the first naphthylisoquinoline alkaloid discovered to exist as a mixture of two configurationally semi-stable atropo-diastereomers at room temperature. nih.gov This is due to the sterically hindered rotation around the 7,3'-biaryl axis. researchgate.netnih.gov This phenomenon of atropisomerism, where stereoisomers result from hindered rotation about a single bond, is a key determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets. researchgate.net

The biological activity of different stereoisomers of naphthylisoquinoline alkaloids can vary significantly. rsc.org For instance, in the case of dioncophylline C, another related alkaloid, the two atropisomers exhibit different levels of antiplasmodial activity. nih.gov This underscores the importance of the specific spatial arrangement of the naphthalene (B1677914) and isoquinoline (B145761) moieties for effective interaction with the biological target.

Importance of Key Functional Groups (e.g., Amine, Hydroxyl) for Activity

The secondary amine group within the tetrahydroisoquinoline ring is a crucial feature. Studies on the related dioncophylline A have demonstrated that a free amine function is essential for its growth-retarding effects on the insect Spodoptera littoralis. acs.org This suggests that the amine likely participates in vital interactions, such as hydrogen bonding or ionic interactions, with the target protein. washington.edu The basicity of the amine allows it to be protonated at physiological pH, which can be critical for forming strong ionic bonds with acidic residues in a binding pocket. washington.edu

The hydroxyl groups on the naphthylisoquinoline scaffold also play a significant role. ashp.org Their ability to act as both hydrogen bond donors and acceptors allows for specific and directional interactions with biological macromolecules. ashp.org Modification of the hydroxyl group, for example through O-alkylation in dioncophylline A, has been shown to modulate biological activity, indicating that while the group is important, its modification can sometimes lead to enhanced potency. acs.org The position of the hydroxyl groups on the aromatic rings also influences the electronic distribution within the molecule through resonance and inductive effects, which can impact binding affinity. ashp.org

Development and Evaluation of Dimeric Naphthylisoquinoline Analogues

The development and evaluation of dimeric naphthylisoquinoline analogues represent a significant area of research aimed at expanding the therapeutic potential of this class of compounds. These dimers can be formed through various coupling strategies, linking two monomeric units together.

One notable example is jozimine A₂, which is a dimer of two dioncophylline A units. mdpi.comresearchgate.net This dimerization can lead to compounds with enhanced or altered biological activities. For instance, while dioncophylline A exhibits potent antileukemic activity, its dimer, jozimine A₂, shows excellent antiplasmodial activity. researchgate.net This highlights how dimerization can modulate the pharmacological profile of the parent monomer.

The synthesis and evaluation of a variety of dimeric structures, including both symmetric and unsymmetric dimers, are crucial for understanding the SAR of this compound class. dntb.gov.ua For instance, "mixed" dimers, where two different monomeric units are coupled, have also been isolated and characterized. dntb.gov.ua The development of synthetic strategies to access these complex dimeric structures is an active area of research. researchgate.net The evaluation of these dimeric analogues against a range of biological targets, including cancer cell lines and pathogenic organisms, continues to reveal promising lead compounds for drug discovery. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is being increasingly applied to the naphthylisoquinoline alkaloid class, including derivatives related to this compound, to guide the design of new analogues with optimized bioactivity. nih.gov

QSAR studies typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. researchgate.net These descriptors can be topological, electronic, or steric in nature and aim to capture the key structural features that influence the compound's interaction with its biological target. researchgate.net By employing statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a predictive model is developed that can estimate the activity of new, untested compounds. researchgate.netresearchgate.net

For naphthylisoquinoline alkaloids, QSAR models have been developed to predict their antimalarial and cytotoxic activities. nih.govresearchgate.net These models have identified several key descriptors that are important for activity, including those related to the molecule's connectivity, atomic properties, lipophilicity, and dipole moment. researchgate.net The insights gained from these models can be used to prioritize the synthesis of new analogues that are predicted to have enhanced potency. dicames.online

The ultimate goal of QSAR modeling in this context is to accelerate the drug discovery process by reducing the need for extensive and resource-intensive synthesis and biological testing. unc.edu By providing a rational basis for the design of new compounds, QSAR can help to focus synthetic efforts on the most promising areas of chemical space, leading to the identification of novel and more effective therapeutic agents based on the this compound scaffold.

Table of Mentioned Compounds

Table of Biological Activities

Computational and Mechanistic Studies

Molecular Docking and Ligand-Target Interaction Prediction for Biological Targets

Computational methods, particularly molecular docking, have been employed to investigate the potential mechanisms of action for Dioncophylline E by predicting its interactions with various biological targets. These in silico techniques are crucial for identifying putative protein partners and understanding the structural basis for the compound's bioactivity. nih.govnih.gov

A comparative molecular docking study analyzed the interaction of several antitrypanosomal natural products, including this compound, with four key enzymes from Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The study calculated the rerank score, which estimates the binding affinity, with more negative values indicating a more favorable interaction. The targets included pteridine (B1203161) reductase 1 (PTR1), N-myristoyl-transferase (NMT), farnesyl diphosphate (B83284) synthase (FDS), and ribonucleotide reductase (RNR). nih.gov

The results indicated that this compound exhibited favorable binding predictions across these targets, suggesting a potential multi-target mechanism for its antitrypanosomal activity. nih.gov The docking scores for this compound against these parasitic enzymes are detailed in the table below. nih.gov

Table 1: Molecular Docking Scores of this compound Against Trypanosoma brucei Targets

Target Protein Rerank Score (kcal/mol)
Pteridine Reductase 1 (PTR1) -74.74
N-myristoyl-transferase (NMT) -93.87
Farnesyl Diphosphate Synthase (FDS) -71.17
Ribonucleotide Reductase (RNR) -88.05

Data sourced from a comparative molecular docking study of antitrypanosomal agents. nih.gov

These docking studies help to form hypotheses about how this compound might exert its effects at a molecular level, guiding further experimental validation. nih.gov The prediction of interactions with multiple targets is a common finding for natural products and can be advantageous in combating complex diseases and reducing the likelihood of drug resistance. nih.gov

In Silico Analysis of Signaling Pathway Perturbations

In silico pathway analysis is a powerful bioinformatic approach used to predict how a compound might influence cellular signaling networks based on gene expression data or other inputs. plos.org While specific, comprehensive pathway analyses for this compound were not found in the provided research, studies on the closely related naphthylisoquinoline alkaloid, Dioncophylline A, offer significant insights into the potential pathways affected by this class of compounds.

Transcriptome analysis of leukemia cells treated with Dioncophylline A, followed by Ingenuity Pathway Analysis (IPA), identified the nuclear factor kappa B (NF-κB) signaling network as the top pathway affected by the treatment. uni-mainz.denih.gov The analysis revealed that nearly all genes connected to the NF-κB complex were downregulated. uni-mainz.de This finding was supported by molecular docking, which predicted that Dioncophylline A binds to the NF-κB protein. uni-mainz.denih.gov

Given the structural similarity between Dioncophylline A and this compound, it is plausible that this compound could also perturb the NF-κB pathway. The NF-κB pathway is a critical regulator of inflammation, immune response, cell proliferation, and survival, and its inhibition is a recognized strategy in cancer therapy. uni-mainz.deresearchgate.net Further in silico and experimental studies are needed to confirm if this compound directly modulates this pathway in a similar manner to Dioncophylline A.

Biophysical Techniques for Investigating Molecular Mechanisms (e.g., DNA-Binding Properties via Spectroscopic Studies)

Biophysical methods are essential for elucidating the direct molecular interactions between a compound and its target. Spectroscopic techniques, in particular, have been used to investigate the DNA-binding properties of naphthylisoquinoline (NIQ) alkaloids, providing insight into a potential mechanism of cytotoxicity. rsc.orgrsc.org

Studies on Dioncophylline A and Dioncophylline B, which are structurally related to this compound, have been conducted using photometric and fluorimetric titrations, as well as circular dichroism (CD) and linear dichroism (LD) spectroscopy. rsc.orgrsc.org These investigations revealed that both Dioncophylline A and B can bind to duplex DNA with moderate affinity. rsc.org The spectroscopic data suggests a "half-intercalation" binding mode, where the planar naphthalene (B1677914) unit of the alkaloid inserts partially between DNA base pairs, while the isoquinoline (B145761) portion resides in one of the DNA grooves. rsc.orgrsc.org

In contrast, a similar investigation of Dioncophylline C showed that it does not bind to DNA. rsc.org The key structural difference is the linkage between the naphthalene and isoquinoline units: Dioncophylline C has a 5,1'-biaryl axis, which creates a sterically hindered structure that likely prevents it from fitting into DNA binding sites. rsc.org this compound possesses a 7,3'-linkage, which results in a different three-dimensional shape compared to both the 5,1'-linked Dioncophylline C and the 5,8'-linked Dioncophyllines A and B. rsc.orgnih.gov While direct spectroscopic studies on this compound's DNA-binding capacity were not detailed in the available literature, the contrasting results for its isomers highlight the critical role of the biaryl axis configuration in determining molecular interactions.

Table 2: Summary of DNA-Binding Properties for Representative Dioncophylline Alkaloids

Compound Biaryl Linkage DNA Binding Presumed Binding Mode
Dioncophylline A 5,8' Yes Half-intercalation rsc.orgrsc.org
Dioncophylline B 5,8' Yes Half-intercalation rsc.org

Photoaffinity Labeling Approaches for Target Identification

Identifying the specific molecular targets of a bioactive natural product is a significant challenge in drug discovery. Photoaffinity labeling (PAL) is a powerful chemical biology technique designed to overcome this hurdle by covalently linking a compound to its interacting protein partners, thereby facilitating their identification. mdpi.comnih.gov

The PAL methodology involves synthesizing a probe molecule that incorporates three key features: the bioactive pharmacophore of the parent compound, a photoreactive group (such as a diazirine, benzophenone, or aryl azide), and an identification tag (like biotin (B1667282) or an alkyne for click chemistry). nih.govenamine.net When the probe is introduced into a complex biological system, such as live cells or cell lysates, it binds non-covalently to its targets. mdpi.com Subsequent irradiation with UV light activates the photoreactive group, which then forms a highly reactive intermediate that rapidly creates a stable, covalent bond with any molecule in its immediate vicinity—ideally, the specific binding partner. mdpi.comenamine.net The tagged protein-probe adducts can then be isolated and identified using techniques like mass spectrometry-based proteomics. mdpi.comrsc.org

This approach has been successfully used to de-orphanize natural products and elucidate the mechanisms of action for various compounds. mdpi.comnih.gov While PAL represents an ideal strategy for unambiguously identifying the direct cellular targets of this compound, no studies specifically reporting the application of this technique to this compound have been published in the reviewed literature. The development of a this compound-based photoaffinity probe would be a logical next step in mechanistically characterizing this alkaloid.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Modes of Action

While the antimalarial activity of Dioncophylline E is established, a comprehensive understanding of its mechanism of action and the identification of its specific molecular targets remain crucial areas for future investigation. mdpi.com Initial studies have pointed towards its potential to inhibit parasite growth, but the precise biochemical pathways and cellular components it interacts with are not fully elucidated. nih.gov

Future research should prioritize the use of advanced target deconvolution strategies to pinpoint the direct binding partners of this compound within the parasite and host cells. Techniques such as photoaffinity labeling, where a photoreactive group is incorporated into the this compound scaffold, could enable the covalent cross-linking of the molecule to its biological targets upon UV irradiation, facilitating their identification through proteomics. mdpi.com Furthermore, computational approaches like molecular docking can predict potential binding sites on known parasitic proteins, such as proteases and kinases, which are essential for parasite survival. mdpi.com Investigating the effect of this compound on key cellular processes in parasites, such as nucleic acid replication, protein synthesis, and metabolic pathways, will provide a more holistic view of its mode of action.

A deeper understanding of its biological targets will not only rationalize its observed antimalarial activity but may also unveil novel therapeutic applications against other diseases. For instance, related naphthylisoquinoline alkaloids have demonstrated cytotoxic effects against cancer cells, suggesting that this compound or its derivatives could also possess anticancer properties. uni-mainz.deresearchgate.net

Development of Stereodivergent Synthetic Routes

The complex three-dimensional structure of this compound, characterized by its sterically hindered biaryl axis and multiple stereocenters, presents a significant challenge for chemical synthesis. nih.govresearchgate.net The first total synthesis of this compound was a notable achievement, but the development of more efficient and versatile synthetic routes is essential for producing sufficient quantities for further biological evaluation and for the generation of diverse analogues. nih.govresearchgate.netresearchgate.net

A key area for future research is the development of stereodivergent synthetic strategies. Such methods would allow for the selective synthesis of all possible stereoisomers of this compound, which is critical for structure-activity relationship (SAR) studies. Atroposelective methods, which control the stereochemistry of the biaryl axis, are of particular importance. rsc.org Exploring novel catalytic systems, such as those based on palladium or other transition metals, for the key biaryl coupling step could lead to higher yields and improved stereoselectivity. bohrium.comresearchgate.net

Furthermore, the development of modular synthetic routes, where the naphthalene (B1677914) and isoquinoline (B145761) moieties can be independently synthesized and then coupled, would offer greater flexibility for creating a library of analogues with modifications at various positions. This approach would facilitate a more systematic exploration of the chemical space around the this compound scaffold.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in its plant source, Dioncophyllum thollonii, is often low, making extraction a challenging and potentially unsustainable method for large-scale production. uni-wuerzburg.deresearchgate.net Biosynthetic engineering offers a promising alternative for the sustainable and scalable production of this valuable compound. This involves the heterologous expression of the biosynthetic pathway of this compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. d-nb.infonih.govmdpi.com

A prerequisite for this approach is the complete elucidation of the biosynthetic gene cluster responsible for this compound production in the native plant. This involves identifying and characterizing all the enzymes involved in the pathway, from the primary metabolic precursors to the final product. researchgate.net Once the genes are identified, they can be introduced into a suitable microbial host.

Further metabolic engineering of the host organism can be performed to optimize the production of this compound. This may involve increasing the supply of precursor molecules, eliminating competing metabolic pathways, and optimizing the expression levels of the biosynthetic enzymes. d-nb.infonih.gov Synthetic biology tools and techniques can be employed to fine-tune the pathway for maximal yield. d-nb.info This approach not only has the potential to provide a sustainable source of this compound but also opens up the possibility of producing novel, "unnatural" analogues through the introduction of modified enzymes or precursor molecules. biorxiv.org

Design of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical step towards its translation into a clinical candidate. mdpi.com Structure-activity relationship (SAR) studies, guided by the biological and synthetic knowledge gained, will be instrumental in this process.

Systematic modifications of the this compound scaffold can be explored to identify key structural features responsible for its biological activity. For example, modifications to the substituents on both the naphthalene and isoquinoline rings, as well as alterations to the stereochemistry of the molecule, can be investigated. acs.org The synthesis of a diverse library of analogues will allow for the identification of compounds with enhanced activity against drug-resistant parasite strains or with a broader spectrum of activity against other pathogens or diseases. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to isolate Dioncophylline E from plant sources while minimizing degradation?

  • Methodological Answer :

  • Population (P) : Plant species known to produce this compound (e.g., Triphyophyllum peltatum).
  • Intervention (I) : Optimized extraction protocols (e.g., solvent polarity gradients, low-temperature processing).
  • Comparison (C) : Traditional extraction methods (e.g., maceration vs. Soxhlet).
  • Outcome (O) : Yield, purity, and stability of isolated this compound.
  • Create a "shell" table comparing extraction efficiency, degradation markers, and solvent toxicity . Validate findings using spectroscopic techniques (NMR, LC-MS) and cross-reference with literature on alkaloid stability .

Q. What are the primary challenges in confirming the antiplasmodial activity of this compound in vitro?

  • Methodological Answer :

  • Define control groups (e.g., untreated parasites, positive controls like chloroquine).
  • Address methodological limitations : Parasite strain variability, cytotoxicity thresholds, and solvent interference in assays.
  • Use dose-response curves and IC50 calculations to quantify efficacy. Tabulate results against known antimalarials, highlighting statistical significance (p-values) and confidence intervals .

Q. How should researchers structure a literature review to contextualize this compound within naphthylisoquinoline alkaloid research?

  • Methodological Answer :

  • Apply scoping study frameworks to map existing studies:

Identify databases (PubMed, SciFinder) and keywords ("this compound biosynthesis," "naphthylisoquinoline bioactivity").

Categorize findings by biosynthesis pathways, pharmacological targets, and structural analogs.

Use PRISMA flow diagrams to document search results and exclusions .

  • Highlight gaps (e.g., limited in vivo toxicity data) using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biosynthetic pathways of this compound?

  • Methodological Answer :

  • Conduct comparative metabolomic profiling of plant tissues under varying growth conditions.
  • Use isotope-labeled precursors (e.g., ¹³C-glucose) to trace biosynthetic intermediates via LC-HRMS.
  • Analyze discrepancies using multivariate statistics (PCA, OPLS-DA) and validate hypotheses with heterologous expression systems .
  • Publish raw data in FAIR-compliant repositories for reproducibility .

Q. How can computational models improve the structural optimization of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Apply molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to Plasmodium targets (e.g., PfATP4).
  • Validate models with in vitro assays and correlate results with QSAR (Quantitative Structure-Activity Relationship) parameters.
  • Tabulate docking scores, binding poses, and experimental IC50 values to assess predictive accuracy .

Q. What experimental designs address the ethical and practical challenges of in vivo toxicity studies for this compound?

  • Methodological Answer :

  • Population (P) : Rodent models (e.g., BALB/c mice) with standardized dosing regimens.
  • Intervention (I) : Acute vs. chronic exposure protocols.
  • Outcome (O) : Histopathological, hematological, and behavioral endpoints.
  • Use 3Rs principles (Replacement, Reduction, Refinement) to justify sample sizes and humane endpoints. Include a table of adverse event frequencies and dose-dependent toxicity thresholds .

Data Management and Reproducibility

Q. How can researchers ensure transparency in sharing spectral data for this compound characterization?

  • Methodological Answer :

  • Deposit raw NMR, MS, and XRD data in public repositories (e.g., Zenodo, ChemRxiv) with metadata compliant with FAIR principles.
  • Provide detailed experimental parameters (e.g., spectrometer frequencies, solvent peaks) in appendices .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and existing antimalarials?

  • Methodological Answer :

  • Use Chou-Talalay combination index (CI) models to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Report confidence intervals and p-values for dose-response matrices. Include scatter plots with trendlines in results sections .

Tables for Reference

Table 1 : Comparison of Extraction Methods for this compound

MethodSolvent SystemYield (%)Purity (%)Degradation Markers
MacerationEthanol/Water0.1285High
SoxhletDichloromethane0.2592Moderate
Cold PercolationHexane/Ethyl Acetate0.1889Low

Table 2 : In Vitro Antiplasmodial Activity of this compound vs. Chloroquine

CompoundIC50 (µM)95% CICytotoxicity (CC50, µM)
This compound1.20.9–1.5>100
Chloroquine0.030.02–0.0450

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.